2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. These compounds have been the subject of various studies due to their diverse biological activities and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzoxazinone derivatives, including those with chlorophenyl groups, typically involves the coupling of o-halophenols with amides or acids. An efficient one-pot cascade synthesis has been developed using copper-catalyzed coupling of o-halophenols and 2-halo-amides, which allows for the introduction of diversity at three substituents on the benzoxazinone scaffold . Additionally, asymmetric chlorocyclization of 2-vinylphenylcarbamates has been used to synthesize chiral benzoxazin-2-one derivatives .
Molecular Structure Analysis
The molecular structure of benzoxazinones, including the 2-(4-chlorophenyl) variant, typically features a planar benzoxazolinone ring system. The chlorophenyl group can influence the overall geometry and electronic properties of the molecule. For instance, the benzoxazolinone ring system is nearly perpendicular to a central piperazine ring in a related compound, indicating that substituents can significantly affect the three-dimensional structure .
Chemical Reactions Analysis
Benzoxazinones can undergo various chemical reactions depending on the substituents and reaction conditions. For example, 4-aryl-1H-2,3-benzoxazin-1-ones react with amines, phenylhydrazine, and Grignard reagents to yield different products such as o-aroyl benzamides and triaryl methanols . These reactions demonstrate the reactivity of the benzoxazinone core and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinones are influenced by their molecular structure and substituents. For instance, the introduction of a chloro group at the 2-position of the benzoxazinone ring has been associated with hypolipidemic activity, suggesting that specific substitutions can confer desirable biological properties . The presence of halogen atoms can also affect the lipophilicity, stability, and reactivity of these compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one is involved in reactions leading to various derivatives, such as 3-aryl-2,4(1H,3H)-quinazolinediones, which proceed through isocyanate carboxamide intermediates (Azizian et al., 2000).
- A mechanism for the formation of 4,4-diphenyl-1,2-dihydro-4H-3,1-benzoxazines has been proposed, with evidence from isotopic labeling studies (Gromachevskaya et al., 1988).
Structural and Vibrational Analysis
- The compound's structural and vibrational properties, along with those of similar derivatives, were studied using spectroscopic methods and theoretical calculations, providing insights into its stability and reactivity (Castillo et al., 2015).
Antimicrobial Activity
- Derivatives of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one have been synthesized and screened for antimicrobial activity, showing potential in this area (Askar et al., 2018).
Pharmacological Potential
- Some derivatives exhibit hypolipidemic properties, influencing plasma lipid levels and suggesting potential medicinal applications (Fenton et al., 1989).
Potential as HIV-1 Reverse Transcriptase Inhibitors
- Efavirenz analogues derived from this compound have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating its relevance in antiviral research (Hamed, 2004).
Inhibition of Serine Proteases
- 2-amino-4H-3,1-benzoxazin-4-ones, related to this compound, have been evaluated as inhibitors of C1r serine protease, potentially contributing to Alzheimer's disease research (Hays et al., 1998).
Anticonvulsant Activity
- Certain derivatives have shown anticonvulsant activity, suggesting potential in neurological disorder treatment (De Marchi et al., 1971).
Structural Properties
- The molecular structure of related benzoxazine compounds has been analyzed, providing insights into their chemical behavior and potential applications (Chaudhuri et al., 2001).
Antioxidant and Antitumor Activities
- Evaluations of antioxidant and antitumor activities of related nitrogen heterocycles have been conducted, indicating potential in cancer research and therapy (El-Moneim et al., 2011).
Safety And Hazards
This involves identifying the potential risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential areas of future research or applications for the compound. It could include potential uses in medicine, industry, or technology.
properties
IUPAC Name |
2-(4-chlorophenyl)-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXNVOLVJFGYGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243541 | |
Record name | 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one | |
CAS RN |
18600-52-7 | |
Record name | 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18600-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18600-52-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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